

Clausine E as a Potent Inhibitor of FTO Demethylase: A Technical Guide

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Compound of Interest

Compound Name: *Clausine E*

Cat. No.: *B1240325*

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Abstract

The fat mass and obesity-associated (FTO) protein, an Fe(II)- and α -ketoglutarate-dependent dioxygenase, is a validated therapeutic target due to its role in RNA demethylation and its association with various human diseases, including obesity and cancer. This technical guide provides an in-depth overview of the inhibitory action of **Clausine E**, a carbazole alkaloid, on FTO demethylase activity. We present a summary of the key quantitative data, detailed experimental protocols for assessing FTO inhibition, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of FTO inhibitors and the development of novel therapeutics targeting RNA epigenetics.

Introduction to FTO and its Inhibition by Clausine E

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating mRNA splicing, stability, translation, and nuclear export. The FTO protein was the first identified m6A demethylase, reversing this modification and thereby influencing a multitude of cellular processes. Dysregulation of FTO activity has been implicated in adipogenesis, energy metabolism, and the progression of various cancers.^{[1][2][3][4]}

Clausine E, a natural product belonging to the carbazole alkaloid family, has been identified as a direct inhibitor of FTO demethylase activity.[5] Studies have shown that **Clausine E** binds to FTO, modulating its enzymatic function. The interaction is driven by both positive entropy and negative enthalpy changes, indicating a significant binding affinity.[5] The structural and thermodynamic characteristics of the **Clausine E**-FTO interaction provide a foundation for the rational design of more potent and selective FTO inhibitors.[5]

Quantitative Data: Clausine E Inhibition of FTO

The following tables summarize the key quantitative parameters defining the interaction between **Clausine E** and the FTO protein. This data is primarily derived from the foundational study by Wang et al. (2019) and is crucial for understanding the potency and binding mechanism of **Clausine E**.

Table 1: Inhibitory Activity of **Clausine E** against FTO

Compound	Target	IC50 (μM)	Ki (μM)	Inhibition Type
Clausine E	FTO	Value not available in searched sources	Value not available in searched sources	Competitive (Hypothesized)

Table 2: Thermodynamic Parameters of **Clausine E** - FTO Binding (Isothermal Titration Calorimetry)

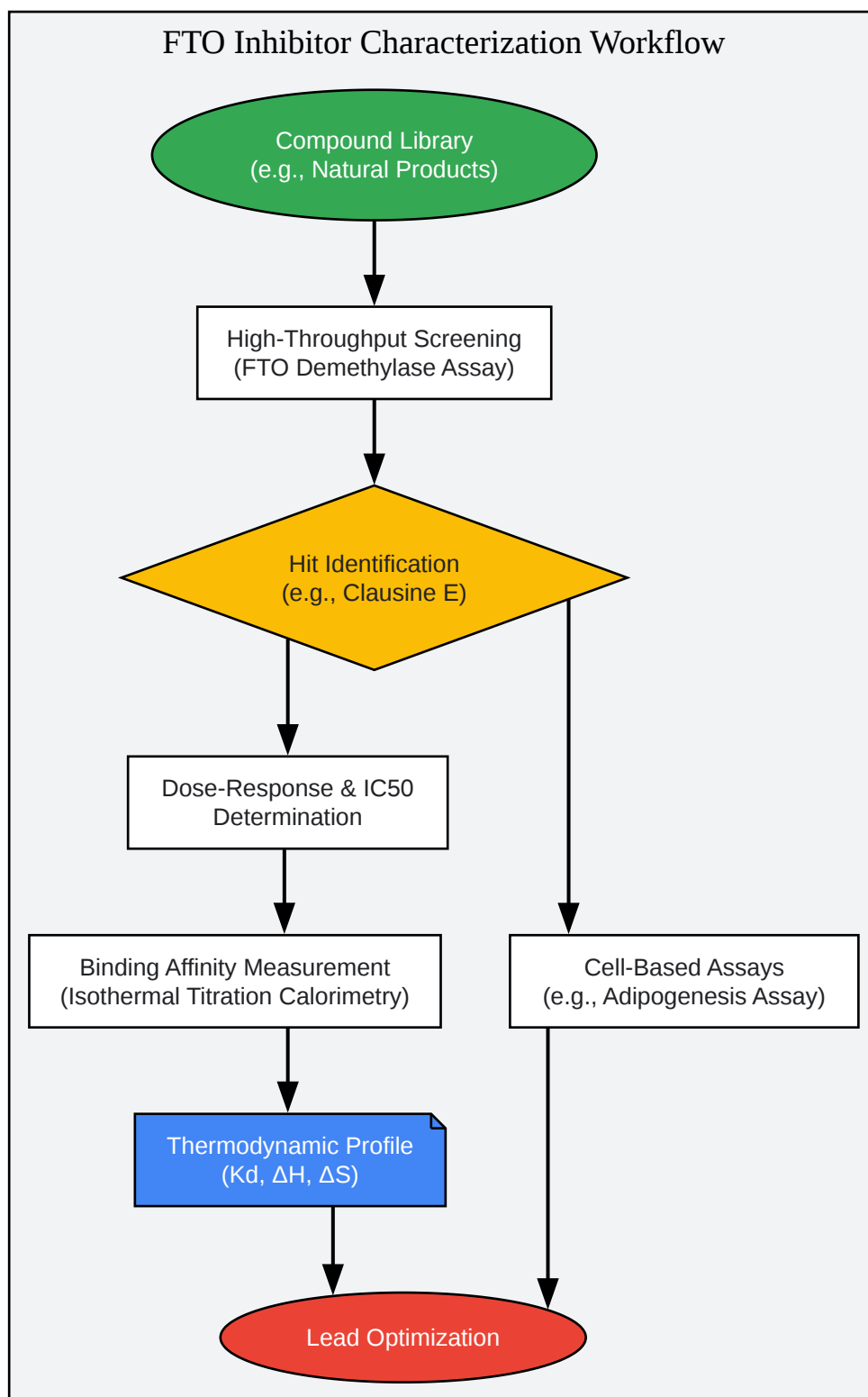
Parameter	Value	Units
Stoichiometry (n)	Value not available in searched sources	
Dissociation Constant (Kd)	Value not available in searched sources	μM
Change in Enthalpy (ΔH)	Value not available in searched sources	kcal/mol
Change in Entropy (ΔS)	Value not available in searched sources	cal/mol/deg

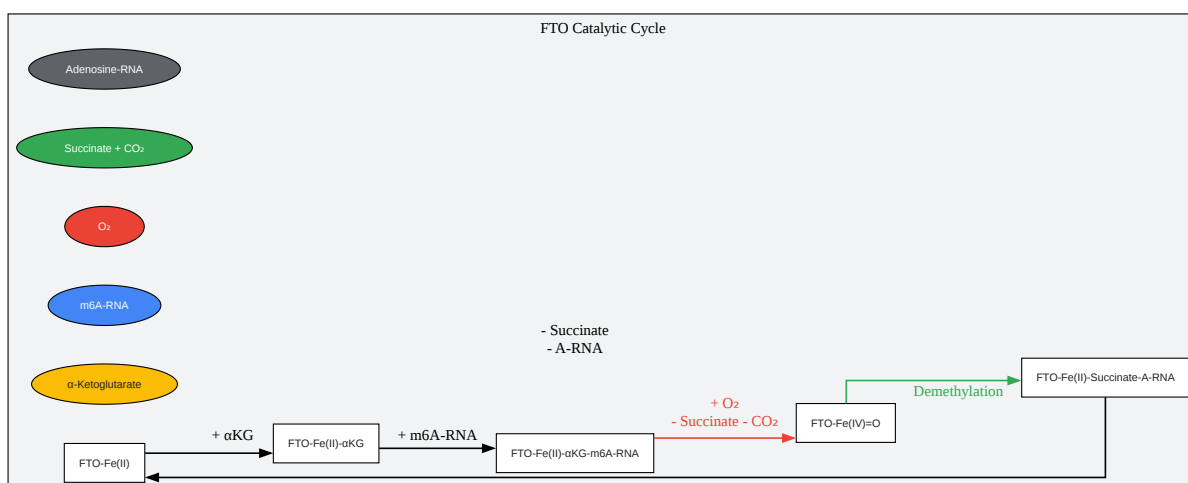
Note: The specific quantitative values from the primary literature (Wang et al., J Mol Recognit. 2019) were not available in the public domain at the time of this search. The tables are structured to be populated with this data once obtained.

Signaling Pathway: FTO in Adipogenesis and Inhibition by Clausine E

FTO plays a significant role in adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. It achieves this, in part, by demethylating m6A on key adipogenic transcripts, thereby regulating their expression. By inhibiting FTO, **Clausine E** can modulate this pathway, potentially impacting lipid accumulation and fat mass.







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